

Application Note: In Vitro Binding Assay for Pendetide with LNCaP Cells

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Compound of Interest		
Compound Name:	Pendetide	
Cat. No.:	B12302954	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pendetide, the active component of the diagnostic imaging agent Capromab Pendetide (ProstaScint®), is a murine monoclonal antibody (7E11-C5.3) that targets an intracellular epitope of Prostate-Specific Membrane Antigen (PSMA).[1][2] PSMA is a transmembrane glycoprotein that is highly expressed in prostate cancer cells, including the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP.[2][3] The intracellular binding site of Pendetide necessitates the permeabilization of the cell membrane for in vitro binding studies. [4] This application note provides a detailed protocol for conducting an in vitro radioligand binding assay to characterize the interaction of Pendetide with PSMA in LNCaP cells. The protocols for both saturation and competitive binding assays are described, which are essential for determining binding affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of competing ligands.

Principle of the Assay

This assay measures the binding of radiolabeled **Pendetide** to its target, PSMA, within LNCaP cells. As the 7E11-C5.3 antibody in **Pendetide** recognizes an intracellular domain of PSMA, the cells must first be permeabilized to allow the antibody to access its binding site. The amount of bound radioligand is quantified using a gamma counter, and this data is used to determine key binding parameters.



Data Presentation

The following table summarizes the reported binding characteristics of the antibody component of **Pendetide** (7E11-C5) with LNCaP cells. It is important to note that binding is observed in permeabilized cells.

Ligand	Cell Line	Assay Type	Binding Constant (Kd)	Maximum Binding Sites (Bmax)	Reference
[¹³¹ I]7E11-C5	LNCaP	Saturation Binding	6.69 nM	95,000 sites/cell (in a subpopulatio n of permeated cells)	
7E11	LNCaP	Not Specified	Not Reported	~1,000,000 - 1,300,000 sites/cell (in permeabilize d cells)	

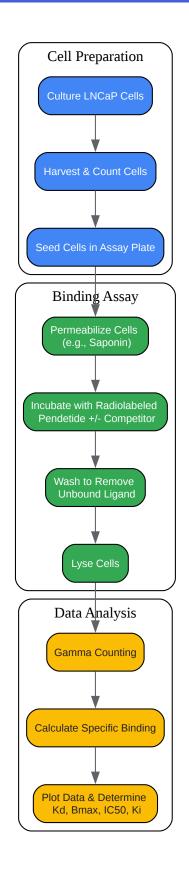
Note: The discrepancy in Bmax values may be attributed to different experimental conditions and cell permeabilization efficiencies.

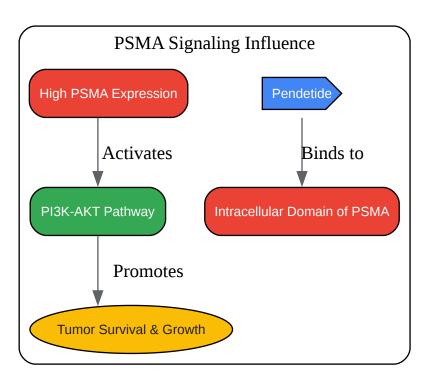
Experimental Protocols LNCaP Cell Culture

LNCaP cells are adherent and should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μ g/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂. Subculture the cells every 3-4 days to maintain logarithmic growth.

Experimental Workflow Diagram







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References

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- 4. Biodistributions of 177Lu- and 111In- labeled 7E11 Antibodies to Prostate-Specific Membrane Antigen in Xenograft Model of Prostate Cancer and Potential Use of 111In-7E11 as a Pretherapeutic Agent for 177Lu-7E11 Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
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